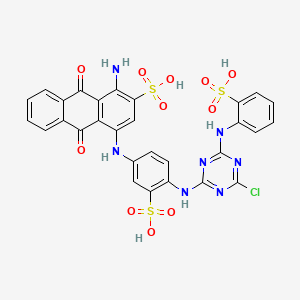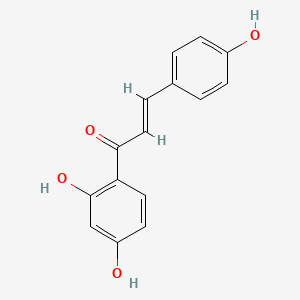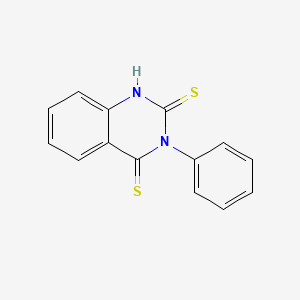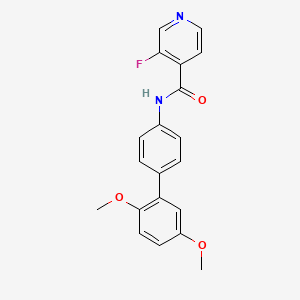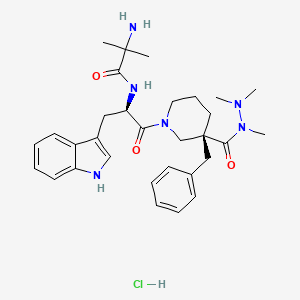
Anamorelin clorhidrato
Descripción general
Descripción
Anamorelin Hidrocloruro es un agonista selectivo no peptídico, oralmente activo, que penetra centralmente del receptor de la grelina/secretagogo de la hormona del crecimiento (GHSR). Se desarrolla principalmente para el tratamiento de la caquexia y la anorexia por cáncer. Anamorelin Hidrocloruro aumenta significativamente los niveles plasmáticos de la hormona del crecimiento, el factor de crecimiento similar a la insulina 1 y la proteína de unión al factor de crecimiento similar a la insulina 3 en humanos .
Aplicaciones Científicas De Investigación
Anamorelin Hidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los agonistas del receptor de la grelina.
Biología: Los investigadores lo utilizan para investigar el papel de la grelina en la regulación del apetito y la homeostasis energética.
Mecanismo De Acción
Anamorelin Hidrocloruro ejerce sus efectos al unirse al receptor de la grelina/secretagogo de la hormona del crecimiento (GHSR) en el hipotálamo y la glándula pituitaria. Esta unión estimula la liberación de la hormona del crecimiento, lo que a su vez aumenta el apetito y promueve los procesos anabólicos. Los objetivos moleculares involucrados incluyen el GHSR y las vías de señalización descendentes que regulan la liberación de la hormona del crecimiento y el apetito .
Análisis Bioquímico
Biochemical Properties
Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .
Cellular Effects
Anamorelin Hydrochloride has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .
Molecular Mechanism
Anamorelin Hydrochloride, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .
Temporal Effects in Laboratory Settings
The effects of Anamorelin Hydrochloride have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, Anamorelin Hydrochloride was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .
Dosage Effects in Animal Models
In animal models, Anamorelin Hydrochloride has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .
Metabolic Pathways
Anamorelin Hydrochloride is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .
Transport and Distribution
As an orally active compound, Anamorelin Hydrochloride is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .
Subcellular Localization
As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .
Métodos De Preparación
La preparación de Anamorelin Hidrocloruro implica rutas sintéticas que incluyen la formación de enlaces peptídicos y la incorporación de diversos grupos funcionalesEl producto final se obtiene como una sal de clorhidrato para mejorar su estabilidad y solubilidad . Los métodos de producción industrial se centran en controlar el contenido de cloruro y reducir las impurezas para garantizar la calidad y la eficacia del compuesto .
Análisis De Reacciones Químicas
Anamorelin Hidrocloruro se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en la porción de indol, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el anillo de piperidina, afectando la actividad del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en los anillos bencílico e indol, lo que lleva a la formación de diferentes análogos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes.
Comparación Con Compuestos Similares
Anamorelin Hidrocloruro es único entre los agonistas del receptor de la grelina debido a su alta selectividad y biodisponibilidad oral. Los compuestos similares incluyen:
Grelina: Una hormona peptídica natural que también se une al GHSR pero tiene una vida media más corta y requiere administración parenteral.
MK-677 (Ibutamoren): Otro agonista del receptor de la grelina con efectos anabólicos similares pero propiedades farmacocinéticas diferentes.
Capromorelina: Un agonista del receptor de la grelina utilizado en medicina veterinaria con una estructura química y aplicación diferente.
Anamorelin Hidrocloruro destaca por su diseño específico para la administración oral y sus posibles beneficios terapéuticos en el tratamiento de la caquexia por cáncer .
Propiedades
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUWJFGTGGO-GHTUPXNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235443 | |
| Record name | Anamorelin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861998-00-7 | |
| Record name | Anamorelin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anamorelin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAMORELIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


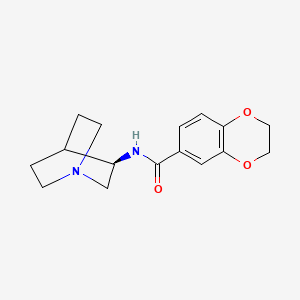
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

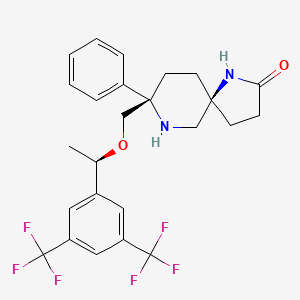
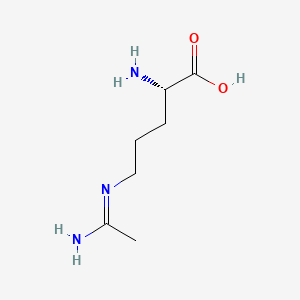

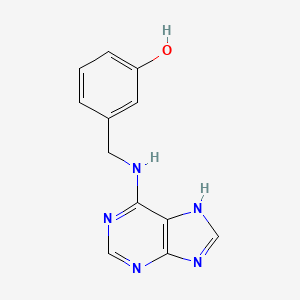
![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
